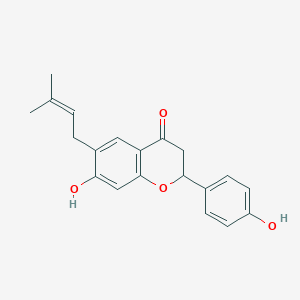
Bavachine
Vue d'ensemble
Description
Bavachin est un composé flavonoïde naturel, d'abord isolé des graines de Psoralea corylifolia, une plante couramment utilisée en médecine traditionnelle. Il est reconnu pour ses diverses activités biologiques, notamment ses effets de type œstrogénique, ses propriétés anti-inflammatoires et ses applications thérapeutiques potentielles dans diverses maladies telles que l'ostéoporose et le diabète .
Applications De Recherche Scientifique
Bavachin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying flavonoid chemistry and reactions.
Biology: Bavachin exhibits estrogen-like activity and is studied for its effects on hormone receptors.
Medicine: It has potential therapeutic applications in treating osteoporosis, diabetes, and non-alcoholic fatty liver disease. .
Mécanisme D'action
Target of Action
Bavachin, a flavonoid isolated from the seeds of Psoralea corylifolia, is known to interact with several targets. It activates the estrogen receptors ERα and ERβ . It also enhances the activation of the NLRP3 inflammasome , and interacts with the mTOR pathway . Furthermore, it has been found to bind to active amino acid residues in the pocket of MCR protein .
Mode of Action
Bavachin’s interaction with its targets leads to various changes in cellular processes. It enhances the activation of the NLRP3 inflammasome induced by ATP or nigericin . It also increases the transcriptional activity of PPARγ and insulin sensitivity during preadipocyte differentiation . Furthermore, it activates autophagy via the mTOR-dependent pathway in human aortic smooth muscle cells .
Biochemical Pathways
Bavachin affects several biochemical pathways. It specifically increases the production of nigericin-induced mitochondrial reactive oxygen species, which are crucial upstream events in the activation of the NLRP3 inflammasome . It also represses the expression of lipid synthesis genes in the liver of obese mice, while promoting the expression of thermogenesis, browning, and mitochondrial respiration-related genes in subcutaneous white adipose tissue and brown adipose tissue .
Pharmacokinetics
The pharmacokinetics of Bavachin have been studied in male Sprague-Dawley rats. The results showed that the presence of pachymic acid influenced the pharmacokinetic profile of Bavachin, with an increased AUC, a prolonged half-life, and a decreased clearance rate .
Result of Action
Bavachin has several molecular and cellular effects. It significantly suppresses the increases in the expression of fatty acid synthesis-related genes and the number and size of lipid droplets . It also boosts the secretion of IL-1β and caspase-1 caused by ATP or nigericin . Furthermore, it attenuates hepatic steatosis and obesity by repressing de novo lipogenesis, inducing fat thermogenesis, and browning subcutaneous white adipose tissue .
Action Environment
The action of Bavachin can be influenced by environmental factors. For instance, the presence of pachymic acid, another compound commonly used in the therapy of lung cancer, can influence the pharmacokinetic profile of Bavachin . Therefore, the dose of Bavachin should be adjusted when combining with pachymic acid .
Analyse Biochimique
Biochemical Properties
Bavachin interacts with various enzymes, proteins, and other biomolecules. It has been found to be metabolized by human liver microsomes (HLM), involving Cytochrome P450 (CYP) isozymes such as CYP1A1 and CYP2C9, and UDP-glucuronosyltransferases (UGTs) like UGT1A1, UGT1A7, UGT1A8, and UGT1A9 .
Cellular Effects
Bavachin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been associated with mitochondrial dysfunction, causing mitochondrial structure damage, mtDNA depletion, and inhibited expressions of genes engaged in oxidative phosphorylation (OXPHOS) .
Molecular Mechanism
At the molecular level, Bavachin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been identified as a potent mitotoxic compound, with potential binding patterns and strong binding affinity with the mitochondrial respiratory complex .
Metabolic Pathways
Bavachin is involved in various metabolic pathways. It interacts with enzymes such as CYP1A1 and CYP2C9, and UGTs like UGT1A1, UGT1A7, UGT1A8, and UGT1A9 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Bavachin peut être extrait des graines de Psoralea corylifolia en utilisant des méthodes d'extraction méthanolique. Les graines sont broyées en une poudre fine et soumises à une extraction avec du méthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques telles que la chromatographie sur couche mince à haute performance .
Méthodes de production industrielle : La production industrielle de bavachin implique une extraction à grande échelle à partir de graines de Psoralea corylifolia. Les graines sont traitées pour obtenir un extrait brut, qui est ensuite purifié à l'aide de méthodes chromatographiques avancées pour isoler la bavachine ainsi que d'autres composés bioactifs .
Analyse Des Réactions Chimiques
Types de réactions : Bavachin subit diverses réactions chimiques, notamment :
Oxydation : Bavachin peut être oxydé pour former différents métabolites.
Réduction : Il peut être réduit dans des conditions spécifiques pour donner des formes réduites.
Substitution : Bavachin peut participer à des réactions de substitution, en particulier en impliquant ses groupes hydroxyle.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les acides sont couramment utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, ainsi que des dérivés substitués de la bavachine .
4. Applications de la recherche scientifique
Bavachin a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude de la chimie et des réactions des flavonoïdes.
Biologie : Bavachin présente une activité de type œstrogénique et est étudié pour ses effets sur les récepteurs hormonaux.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement de l'ostéoporose, du diabète et de la maladie du foie gras non alcoolique. .
5. Mécanisme d'action
Bavachin exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies :
Récepteurs des œstrogènes : Bavachin active les récepteurs des œstrogènes ERα et ERβ, imitant les effets des œstrogènes.
Voie de signalisation de l'insuline : Il améliore la signalisation de l'insuline en augmentant les niveaux de phosphorylation de l'AKT et de la GSK-3β, améliorant la sensibilité à l'insuline.
Inflammasome NLRP3 : Bavachin améliore l'activation de l'inflammasome NLRP3, conduisant à une sécrétion accrue de cytokines inflammatoires.
Comparaison Avec Des Composés Similaires
Bavachin est souvent comparé à d'autres flavonoïdes tels que le bakuchiol et l'isobavachalcone :
Isobavachalcone : Ce composé partage des similitudes structurales avec la this compound et est connu pour ses propriétés anticancéreuses et anti-inflammatoires.
Unicité : La combinaison unique de this compound d'activité de type œstrogénique, de sensibilisation à l'insuline et d'effets anti-inflammatoires la distingue d'autres composés similaires. Ses applications thérapeutiques potentielles dans un large éventail de maladies en font un composé d'un grand intérêt pour la recherche scientifique .
Propriétés
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUREGNZECGNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415783 | |
| Record name | Bavachin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19879-32-4 | |
| Record name | Bavachin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities associated with Bavachin?
A1: Bavachin exhibits a range of biological activities, including:
- Anti-inflammatory: Bavachin reduces inflammation by suppressing inflammatory cytokines like interleukin-6 and tumor necrosis factor-α, primarily by downregulating nuclear factor-κB phosphorylation. []
- Anticancer: Bavachin demonstrates anticancer activity against various cancer cells, including osteosarcoma, oral cancer, and liver cancer cells, inducing apoptosis and inhibiting cell proliferation. [, , , ]
- Antibacterial: Bavachin displays antibacterial activity, particularly against Staphylococcus aureus, by suppressing the expression of alpha-hemolysin, a crucial virulence factor. []
- Antioxidant: Bavachin protects against oxidative stress by increasing superoxide dismutase (SOD) activity and scavenging free radicals. [, ]
- Antidiabetic: Bavachin improves insulin sensitivity and glucose uptake in adipocytes and myoblasts, potentially through activation of the Akt and AMPK pathways. []
- Anti-osteoporotic: Bavachin exhibits potential in treating osteoporosis by stimulating osteoblastic proliferation and inhibiting osteoclastogenesis. [, ]
Q2: How does Bavachin exert its anti-inflammatory effects?
A2: Bavachin reduces inflammation by suppressing inflammatory signaling pathways:
- NF-κB Inhibition: Bavachin downregulates the phosphorylation of nuclear factor-κB (NF-κB), a key regulator of inflammation, thereby inhibiting the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. [, ]
- MAPK Pathway Modulation: Bavachin inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, further contributing to its anti-inflammatory effects. []
Q3: What is the mechanism behind Bavachin's anticancer activity?
A3: Bavachin exerts its anticancer effects through various mechanisms:
- Induction of Apoptosis: Bavachin induces apoptosis (programmed cell death) in cancer cells by activating caspases, a family of proteases involved in apoptosis execution. []
Q4: How does Bavachin combat Staphylococcus aureus infection?
A4: Bavachin specifically targets alpha-hemolysin (hla), a crucial virulence factor of Staphylococcus aureus:
- Suppression of hla Expression: Bavachin inhibits hla expression at both the transcriptional and translational levels, reducing the production of this toxin. []
- Protection Against hla-Mediated Damage: By suppressing hla, Bavachin protects cells from the toxin's damaging effects. []
Q5: How does Bavachin interact with estrogen receptors?
A5: Bavachin exhibits estrogen-like activity by directly interacting with estrogen receptors (ERs):
- ER Binding: Bavachin binds to both ERα and ERβ, although with a weaker affinity compared to the natural ligand, estradiol. []
- ER Activation: Upon binding to ERs, Bavachin can activate these receptors, leading to the modulation of estrogen-responsive genes. []
Q6: How does Bavachin improve insulin sensitivity?
A6: Bavachin enhances insulin sensitivity and glucose uptake through multiple mechanisms:
- Activation of Insulin Signaling: Bavachin promotes glucose uptake by activating the insulin signaling pathway, involving Akt, a key kinase regulating glucose metabolism. []
- AMPK Activation: Bavachin activates AMP-activated protein kinase (AMPK), a cellular energy sensor that promotes glucose uptake and utilization. []
- PPARγ Activation: Bavachin activates peroxisome proliferator-activated receptor γ (PPARγ), a transcription factor involved in adipocyte differentiation and insulin sensitivity. []
Q7: How does Bavachin impact mitochondrial function?
A7: Bavachin influences mitochondrial function and dynamics, particularly in muscle cells:
- Mitochondrial Biogenesis: Bavachin enhances mitochondrial biogenesis (formation of new mitochondria) by activating the AMPK-PGC-1α pathway, a key regulator of mitochondrial biogenesis. []
- Mitochondrial Dynamics: Bavachin modulates mitochondrial dynamics, influencing the balance between mitochondrial fusion and fission, crucial for maintaining mitochondrial quality and function. []
- Mitophagy Enhancement: Bavachin promotes mitophagy (selective degradation of damaged mitochondria), contributing to improved mitochondrial quality control. []
Q8: How does Bavachin influence melanin production?
A8: Bavachin exhibits an inhibitory effect on melanin production:
- Inhibition of Melanin Synthesis: Bavachin suppresses melanin synthesis in melanoma cells, potentially by inhibiting tyrosinase activity and downregulating the expression of melanogenic enzymes. [, ]
Q9: What is the molecular formula and weight of Bavachin?
A9:
Q10: What are the key spectroscopic features of Bavachin?
A10:
- UV-Vis Spectroscopy: Bavachin exhibits characteristic absorption maxima in the UV-Vis region, helpful for identification and quantification. [, , ]
- Mass Spectrometry (MS): MS analysis provides the molecular ion peak and fragmentation patterns, aiding in structural elucidation and identification. [, ]
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, including 1H NMR and 13C NMR, provides detailed structural information about Bavachin. [, ]
Q11: What is known about the pharmacokinetics of Bavachin?
A11:
- Absorption: Bavachin can be absorbed following oral administration, as evidenced by its detection in rat plasma. [, , ]
Q12: Are there any known drug interactions associated with Bavachin?
A12:
- CYP2C9 Inhibition: Bavachin can inhibit the cytochrome P450 enzyme CYP2C9, potentially leading to interactions with drugs metabolized by this enzyme. []
- P-glycoprotein (P-gp) Inhibition: Bavachin might inhibit P-gp, a drug transporter, potentially affecting the absorption and disposition of P-gp substrates. []
Q13: What is the safety profile of Bavachin?
A13:
- Hepatotoxicity: Bavachin has been associated with potential hepatotoxicity, particularly at higher doses. [, ]
- Nephrotoxicity: Bavachin might cause renal fibrosis through mechanisms involving oxidative stress and endoplasmic reticulum stress. []
Q14: What analytical methods are commonly employed for the analysis of Bavachin?
A14:
- High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, identification, and quantification of Bavachin in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , ]
- Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity for Bavachin analysis. []
- Mass Spectrometry (MS): MS techniques, often coupled with HPLC or UPLC, provide high sensitivity and selectivity for Bavachin detection and quantification. [, ]
- Fluorescence Detection: Bavachin exhibits fluorescence, enabling its sensitive detection using HPLC or UPLC coupled with fluorescence detectors. []
- Electrochemical Detection (ECD): Bavachin can be detected using electrochemical methods, offering enhanced sensitivity compared to traditional UV detection. []
Q15: What are the common challenges in the analysis of Bavachin?
A15:
- Isomer Separation: Bavachin exists as isomers, such as isobavachin and isobavachalcone, requiring efficient chromatographic methods for separation and accurate quantification. [, , ]
- Matrix Interference: The presence of complex matrices in plant extracts or biological samples can interfere with Bavachin analysis, necessitating efficient sample preparation techniques. []
- Sensitivity Requirements: The concentration of Bavachin in biological samples can be low, requiring highly sensitive analytical methods for accurate quantification. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


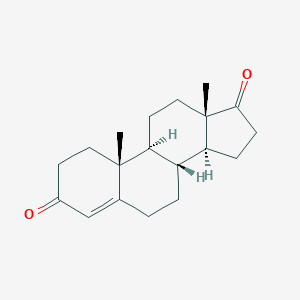
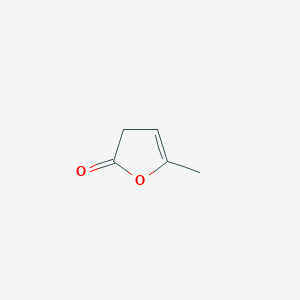

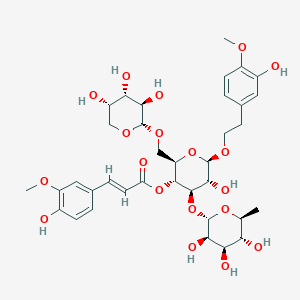
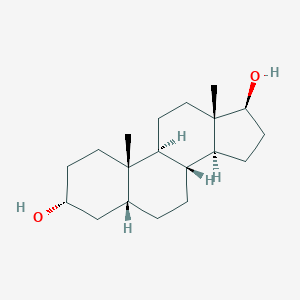




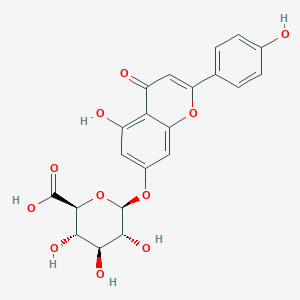
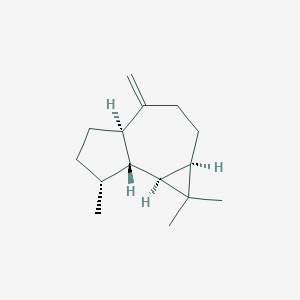

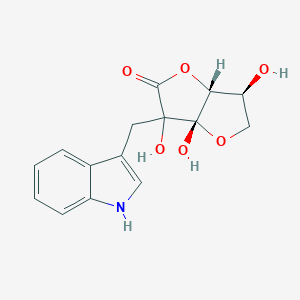
![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B190623.png)
